molecular formula C8H18ClN B2728569 1-(tert-Butyl)cyclobutanamine hydrochloride CAS No. 2387600-63-5

1-(tert-Butyl)cyclobutanamine hydrochloride

Cat. No. B2728569
CAS RN: 2387600-63-5
M. Wt: 163.69
InChI Key: SMZFEMSWPVXFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(tert-Butyl)cyclobutanamine hydrochloride” is represented by the formula C8H18ClN. This indicates that the compound contains eight carbon atoms, eighteen hydrogen atoms, one nitrogen atom, and one chlorine atom.

Scientific Research Applications

Intramolecular Cycloaddition and Synthesis of Cyclobutanes

Research shows that tert-butyl alkynyl ethers can undergo mild thermolysis to form aldoketenes, which then participate in [2 + 2] cycloaddition reactions with alkenes to yield a wide range of cyclobutanones. These reactions are notable for their moderate to high diastereoselectivity and good to excellent yields, demonstrating the utility of tert-butyl groups in facilitating such transformations (Tran & Minehan, 2011).

Dimerization and Cycloaddition Reactions

A study on tri-tert-butylphosphatetrahedrane showcased its role as a synthon for tri-tert-butylphosphacyclobutadiene, leading to novel cycloadducts via interactions with styrene and ethylene. This work opens new avenues for the synthesis of complex molecular architectures using tert-butyl-substituted intermediates (Riu, Eckhardt, & Cummins, 2021).

Scale-up Synthesis and Deuterium Labeling

Continuous photo flow chemistry has been employed for the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives. This method highlights the relevance of tert-butyl groups in facilitating the synthesis of labeled compounds for pharmaceutical research (Yamashita, Nishikawa, & Kawamoto, 2019).

Photocatalysis and Cycloaddition

Flavin derivatives, modified to include tert-butyl groups, have been shown to mediate efficient cyclobutane ring formations under visible light, highlighting their potential in photocatalytic applications. Such advancements underline the role of tert-butyl modifications in enhancing the efficiency of photocatalytic processes (Mojr et al., 2015).

Metabolic Engineering for Chemical Production

In a groundbreaking study, cyanobacteria were genetically engineered to produce 1-butanol from CO2, demonstrating a sustainable approach to chemical synthesis. This research exemplifies the broader applications of tert-butyl groups and their derivatives in metabolic engineering for the production of biofuels and chemicals directly from atmospheric CO2 (Lan & Liao, 2011).

Safety and Hazards

Safety data sheets for similar compounds, such as tert-butylamine hydrochloride, indicate that they are harmful if swallowed and toxic if inhaled . They also cause severe skin burns and eye damage . It’s important to handle these compounds with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

1-tert-butylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2,3)8(9)5-4-6-8;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPVMPJKEDKKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)cyclobutanamine hydrochloride

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